3-(naphthalen-1-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLXTOULIAGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371789 | |
| Record name | 3-(naphthalen-1-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150433-19-5 | |
| Record name | 3-(1-Naphthalenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150433-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(naphthalen-1-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Naphthalen 1 Yl 1h Pyrazole and Its Analogues
Classical and Contemporary Synthesis Approaches
The construction of the pyrazole (B372694) ring can be achieved through several strategic approaches, ranging from traditional condensation reactions to modern multicomponent and microwave-assisted protocols.
Pyrazoline Pathway and Subsequent Oxidative Aromatization
A common and effective route to synthesizing pyrazoles involves a two-step process: the initial formation of a pyrazoline intermediate followed by its oxidative aromatization. mdpi.comresearchgate.net This pathway typically begins with the condensation of an α,β-unsaturated ketone (chalcone) with a hydrazine (B178648) derivative. mdpi.commdpi.com
For the synthesis of 3-(naphthalen-1-yl)-1H-pyrazole analogues, a relevant chalcone (B49325), such as one derived from a naphthaldehyde and an appropriate acetophenone (B1666503), is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. researchgate.net This initial cyclization reaction yields a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline. researchgate.netresearchgate.net
The subsequent and crucial step is the oxidation of the pyrazoline to the aromatic pyrazole. researchgate.net Various oxidizing agents and conditions have been successfully employed for this aromatization, including:
Glacial Acetic Acid: Heating the pyrazoline in glacial acetic acid is a conventional method for oxidative aromatization. mdpi.comaip.org
Iodine in DMSO: A combination of iodine and dimethyl sulfoxide (B87167) (DMSO) can effectively promote the oxidation of pyrazolines. niscpr.res.in
Copper(II) Chloride: CuCl2 in DMSO has been reported as a regioselective catalyst for the oxidative aromatization of pyrazolines. niscpr.res.in
Electrochemical Oxidation: A sustainable approach using electrochemistry with inexpensive sodium chloride as a redox mediator has been developed for the aromatization of pyrazolines. nih.govrsc.org
For instance, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized by first forming the corresponding pyrazoline via a microwave-assisted, one-pot, three-component reaction, followed by oxidative aromatization using conventional heating. mdpi.comresearchgate.net This two-step approach allows for the controlled construction of the pyrazole ring system. researchgate.net
One-Pot Multicomponent Reactions (MCRs) for Pyrazole Derivatives
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single step. rsc.orgmdpi.com These reactions are highly atom-economical and often environmentally friendly, reducing the need for intermediate purification steps and minimizing waste. tandfonline.combohrium.com
Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. A common approach involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, a hydrazine derivative, and often another component like malononitrile (B47326). mdpi.comtandfonline.combohrium.comrsc.org
Examples of MCRs for Pyrazole Synthesis:
| Catalyst/Conditions | Reactants | Product Type | Reference |
| ZrO2 nanoparticles | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Pyrano[2,3-c]pyrazoles | rsc.org |
| Taurine (in water) | Aldehyde, Ethyl Acetoacetate, Hydrazine Hydrate/Phenyl Hydrazine, 4-hydroxycoumarin | Benzylpyrazolyl Coumarins | tandfonline.com |
| Iodine (in MeCN) | Benzoylacetonitriles, Arylhydrazines, Diaryl Diselenides | 5-amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |
| NbCl5-AgClO4 | Aldehydes, Phenyl Hydrazine, Ethyl Acetoacetate | Fully Substituted Pyrazoles | rasayanjournal.co.in |
| CuO nanoparticles (in water) | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Pyrano[2,3-c]pyrazoles | jsynthchem.com |
These MCRs offer a convergent and efficient route to a wide variety of pyrazole derivatives, often with high yields and operational simplicity. mdpi.comtandfonline.comrsc.org The use of reusable catalysts and aqueous reaction media further enhances the green credentials of these synthetic protocols. rsc.orgjsynthchem.com
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone of pyrazole synthesis, most notably the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. rsc.orgresearchgate.netyoutube.comcdnsciencepub.com This classical approach, often referred to as the Knorr pyrazole synthesis, allows for the direct formation of the pyrazole ring. mdpi.comyoutube.com
To synthesize this compound, a suitable 1,3-dicarbonyl precursor containing a naphthalene (B1677914) moiety is required. A common strategy involves the Claisen-Schmidt condensation to first synthesize an α,β-unsaturated ketone (chalcone). mdpi.comakademisains.gov.my For example, 1-naphthaldehyde (B104281) can be condensed with an appropriate acetophenone in the presence of a base like sodium hydroxide (B78521) to form a naphthalenyl-containing chalcone. researchgate.netbiust.ac.bw
This chalcone then serves as the α,β-unsaturated carbonyl component for the subsequent cyclocondensation with hydrazine hydrate or a substituted hydrazine. researchgate.netakademisains.gov.my The reaction typically proceeds in a solvent like ethanol (B145695) or acetic acid. akademisains.gov.my
Another key condensation approach involves the reaction of β-dicarbonyl compounds with hydrazines. researchgate.netcdnsciencepub.com The reaction of a non-symmetrical β-diketone with a monosubstituted hydrazine can lead to a mixture of pyrazole isomers, making regioselectivity a critical consideration. researchgate.net
The synthesis of pyrazole-based chalcones themselves often utilizes the Claisen-Schmidt condensation. healthcare-bulletin.co.ukmdpi.com For instance, pyrazole aldehydes can be condensed with various acetophenones in the presence of a base to yield pyrazolyl chalcones, which can be further elaborated. healthcare-bulletin.co.uk
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comrsc.orgrsc.orgacs.org This technology has been successfully applied to the synthesis of pyrazole and its derivatives, including those containing a naphthalene moiety. researchgate.nettandfonline.comaip.org
The synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole, a precursor to the corresponding pyrazole, was achieved under microwave irradiation. aip.orgaip.org Similarly, a bromo-substituted pyrazoline, 5-(2-bromophenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole, was also synthesized using microwave assistance, resulting in a high yield and a short reaction time. taylorfrancis.com
Microwave irradiation has been employed in various types of reactions for pyrazole synthesis:
Cyclocondensation Reactions: The reaction of chalcones with hydrazine derivatives to form pyrazolines is often accelerated by microwave heating. researchgate.netscielo.br
One-Pot Multicomponent Reactions: Microwave irradiation can significantly enhance the efficiency of MCRs for synthesizing complex pyrazole derivatives. rsc.org For example, the synthesis of pyrano[2,3-c]pyrazoles via a one-pot, four-component reaction was completed in under 5 minutes with excellent yields under microwave conditions. rsc.org
Synthesis from Enones: The reaction of trifluoro-substituted enones with hydrazines to form pyrazoles can be performed under solvent-free conditions using microwave irradiation, leading to a drastic reduction in reaction time and improved yields. scielo.br
The advantages of MAOS, such as reduced energy consumption and the potential for solvent-free reactions, align with the principles of green chemistry, making it an attractive methodology for pyrazole synthesis. tandfonline.comrsc.orgrsc.org
Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Pyrazoline Synthesis | Refluxing for several hours | 9-10 minutes | acs.org |
| Pyrano[2,3-c]pyrazole Synthesis | Stirring at room temperature for longer durations | < 5 minutes | rsc.org |
| Pyrazole Synthesis from Enones | Moderate yields with conventional heating | Improved yields and drastically reduced reaction time | scielo.br |
Catalytic Systems in Pyrazole Formation
Catalysis plays a pivotal role in the synthesis of pyrazoles, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. rsc.orgbeilstein-journals.org A variety of catalytic systems, including metal-based catalysts and organocatalysts, have been developed for different pyrazole synthesis strategies.
Metal-Based Catalysts:
Copper Catalysts: Copper-based catalysts are widely used in pyrazole synthesis. For instance, silica-supported copper catalysts have been employed for the cycloaddition of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles, a methodology that has also been adapted for continuous flow systems. rsc.org Copper iodide has been used in the multicomponent synthesis of 4-arylselanyl-1H-pyrazoles. nih.gov CuO nanoparticles have also been shown to be an efficient and reusable catalyst for the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles in water. jsynthchem.com
Niobium and Silver Catalysts: A combined catalytic system of NbCl5-AgClO4 has been found to be effective for the one-pot, pseudo-five-component synthesis of fully substituted pyrazoles at room temperature. rasayanjournal.co.in
Zirconium Dioxide Nanoparticles: Tetragonal ZrO2 nanoparticles have been utilized as a reusable catalyst for the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin (B35378) derivatives at room temperature. rsc.org
Iron Catalysts: An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org
Ruthenium Catalysts: Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides a pathway to 1,4-disubstituted pyrazoles. organic-chemistry.org
Organocatalysts and Other Catalytic Systems:
Iodine: Molecular iodine has been used to catalyze the one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov
Taurine: The bio-organic catalyst 2-aminoethanesulfonic acid (taurine) has been employed for the efficient one-pot multicomponent synthesis of benzylpyrazolyl coumarins and pyrano[2,3-c]pyrazoles in water. tandfonline.com
Ionic Liquids: Ionic liquids such as [bmim][InCl4] have been used as catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones, aldehydes, and hydrazines. beilstein-journals.org
The choice of catalyst can significantly influence the reaction outcome, including the yield, reaction time, and in some cases, the regioselectivity of the pyrazole product. rasayanjournal.co.inbeilstein-journals.org
Regioselectivity and Stereochemical Considerations in this compound Synthesis
The synthesis of unsymmetrically substituted pyrazoles, such as this compound, often presents a challenge in controlling the regioselectivity. When reacting an unsymmetrical 1,3-dicarbonyl compound or its equivalent with a monosubstituted hydrazine, two regioisomeric pyrazoles can potentially be formed. researchgate.netnih.gov
The regiochemical outcome of the reaction between a monosubstituted hydrazine and a nonsymmetrical β-diketone is a complex mechanistic issue, as either nitrogen atom of the hydrazine can react with either carbonyl group of the diketone. researchgate.net The reaction is believed to proceed through a 3,5-dihydroxypyrazolidine intermediate, and the dehydration of a pair of these intermediates kinetically controls the isomeric ratio of the final pyrazole products. researchgate.net
Several strategies have been developed to achieve regiocontrol in pyrazole synthesis:
Nature of the Hydrazine: The use of arylhydrazine hydrochlorides versus the corresponding free hydrazine has been shown to direct the regioselectivity in the reaction with trichloromethyl enones. Arylhydrazine hydrochlorides favor the formation of the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer. nih.gov
Strategic Use of Protecting Groups: A general approach for the synthesis of complex arylated pyrazoles with complete regiocontrol involves the use of a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. This strategy allows for sequential regioselective C-arylation and N-alkylation. nih.govscispace.com
Catalyst Control: The choice of catalyst can influence regioselectivity. For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) can lead to the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org
Substrate-Directed Synthesis: The structure of the starting materials can be designed to favor the formation of a single regioisomer. For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine (B1221602) hydrochloride or carboxymethylhydrazine has been shown to be highly regiospecific, yielding only one regioisomer in high yields. organic-chemistry.org
In the context of synthesizing this compound, if a precursor like 1-(naphthalen-1-yl)-1,3-butanedione is reacted with a substituted hydrazine, careful consideration of the reaction conditions and the nature of the hydrazine is necessary to ensure the formation of the desired 3-naphthalenyl regioisomer.
Stereochemical considerations are primarily relevant during the synthesis of pyrazoline intermediates, which contain stereocenters. The cyclocondensation of chalcones with hydrazines typically produces a racemic mixture of 4,5-dihydro-1H-pyrazoles (pyrazolines). researchgate.net The subsequent oxidation to the aromatic pyrazole eliminates these stereocenters.
Green Chemistry Approaches in Synthetic Strategies for Naphthalene-Pyrazole Derivatives
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. In the context of naphthalene-pyrazole synthesis, green chemistry principles have been increasingly applied to minimize waste, reduce energy consumption, and utilize less hazardous substances. These approaches, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvents, offer significant advantages over traditional methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products. rsc.org The synthesis of various this compound analogues has been successfully achieved using this technology.
A notable example is the one-pot, three-component synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. mdpi.com In this method, a mixture of 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118) in ethanol with sodium hydroxide as a base was irradiated in a microwave oven. mdpi.com This approach significantly shortens the reaction time to a mere 2 minutes. mdpi.com Subsequently, the pyrazoline intermediate can be converted to the corresponding pyrazole via oxidative aromatization. mdpi.com
Similarly, other studies have reported the microwave-assisted synthesis of pyrazoline analogues, such as 3-(4-methoxyphenyl)-5-naphthalen-1-yl-4,5-dihydro-1H-pyrazole and 3-(2-methoxyphenyl)-5-naphthalen-1-yl-4,5-dihydro-1H-pyrazole, by reacting substituted chalcones with hydrazine derivatives in the presence of glacial acetic acid as a catalyst. researchgate.net The use of microwave irradiation in these syntheses facilitates rapid and efficient cyclization. researchgate.net
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of some naphthalene-pyrazole derivatives.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Solvent | Microwave Power | Reaction Time | Product | Yield (%) | Reference |
| 1-Acetylnaphthalene | 4-Fluorobenzaldehyde | Phenylhydrazine | NaOH/Ethanol | 180 W | 2 min | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 54.82 | mdpi.com |
| 1-Naphthyl chalcone | Phenylhydrazine | - | Acetic Acid/Ethanol | Not Specified | Not Specified | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 71 | |
| Substituted Chalcones | Hydrazine Derivatives | - | Glacial Acetic Acid | Not Specified | Not Specified | 3-(Aryl)-5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole derivatives | 41.62 | researchgate.net |
Ultrasound-Assisted Synthesis
Research has shown that ultrasound-assisted methods can offer significant advantages in terms of reaction time and yield for the synthesis of pyrazole-containing chalcones, which are key intermediates for pyrazole synthesis. researchgate.net
Solvent-Free and Catalyst-Free Approaches
A highly desirable green synthetic strategy involves the elimination of volatile and often toxic organic solvents. One-pot, solvent-free syntheses of pyranopyrazole derivatives, which include a naphthalene moiety, have been reported. researchgate.net For example, the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, substituted aldehydes, and malononitrile can be carried out in polyethylene (B3416737) glycol (PEG-400), a green reaction medium, which can be recycled. researchgate.net
Furthermore, catalyst-free approaches under green conditions, such as using water as a solvent, have been developed for the synthesis of furo[2,3-c]pyrazole derivatives. bohrium.com A one-pot, four-component domino reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water provides high yields without the need for an external catalyst. bohrium.com These methodologies showcase the potential for developing even more environmentally friendly routes to naphthalene-pyrazole analogues.
A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds without transition-metal catalysts and oxidants, using ionic liquids or ethanol as the solvent. nih.gov This method allows for the synthesis of compounds like 3-(naphthalen-2-yl)-5-phenyl-1H-pyrazole in good yields. nih.gov
The following table provides an overview of some solvent-free and catalyst-free approaches.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, substituted aldehydes, malononitriles | Polyethylene glycol (PEG-400) | Pyrano-[2,3-c]-pyrazole derivatives with naphthalene analogues | Good to Moderate | researchgate.net |
| Hydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal monohydrate | Water, catalyst-free | 1H-furo[2,3-c]pyrazole-4-amine derivatives | High | bohrium.com |
| α,β-Alkynic hydrazones | [HDBU][OAc] (ionic liquid), 95 °C, air | 3-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole | 83 | nih.gov |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(naphthalen-1-yl)-1H-pyrazole, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum supplies precise data on the chemical shifts, multiplicities, and coupling constants of the protons. In a study utilizing a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the protons of this compound were assigned. A characteristic singlet for the pyrazole (B372694) N-H proton appears far downfield at approximately 11.95 ppm. taylorfrancis.com The protons of the pyrazole and naphthalene (B1677914) rings resonate in the aromatic region. Specifically, the H4 proton of the pyrazole ring appears as a doublet at 6.79 ppm (J = 2.3 Hz), coupling with the H5 proton, which is observed as a doublet at 7.64 ppm (J = 2.3 Hz). taylorfrancis.com The seven protons of the naphthalene ring system are observed as a series of multiplets and doublets between 7.39 and 8.33 ppm. taylorfrancis.com
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom. For this compound in CDCl₃, a total of 13 distinct carbon signals are observed, corresponding to the 13 carbon atoms in the asymmetric molecule. taylorfrancis.com The spectrum shows signals for the two pyrazole carbons and the ten carbons of the naphthalene ring, plus the carbon at the junction. Key signals include the pyrazole C3, C4, and C5 carbons, and the carbons of the naphthalene moiety, which are spread across the aromatic region from approximately 103.5 ppm to 147.6 ppm. taylorfrancis.com
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal by showing direct (one-bond) and long-range (two- or three-bond) H-C correlations, respectively.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from a transition-metal-free synthesis study. taylorfrancis.com
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of the molecular formula.
For this compound, which has a molecular formula of C₁₃H₁₀N₂, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 195.0917. taylorfrancis.com Experimental analysis using Electrospray Ionization (ESI) as the ionization source has found the mass of the protonated molecule to be 195.0914, which is in excellent agreement with the calculated value. taylorfrancis.com This confirmation of the molecular formula is a critical piece of evidence in the structural elucidation process.
Further analysis through tandem mass spectrometry (MS/MS) could reveal the fragmentation pattern of the molecule. Expected fragmentation pathways would likely involve the cleavage of the bond between the naphthalene and pyrazole rings, leading to fragment ions corresponding to the naphthyl cation and the pyrazole ring, providing further structural confirmation.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands. A notable band is observed in the region of 3161 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrazole ring. taylorfrancis.com The C-H stretching vibrations of the aromatic naphthalene and pyrazole rings are identified by the band at 3053 cm⁻¹. taylorfrancis.com Vibrations corresponding to the C=C and C=N bonds within the aromatic ring systems are found in the fingerprint region, with a significant band at 1516 cm⁻¹. taylorfrancis.com Additional bands, such as the one at 777 cm⁻¹, can be attributed to C-H out-of-plane bending, which is characteristic of the substitution pattern on the aromatic rings. taylorfrancis.com
Table 3: Key Infrared (IR) Absorption Bands for this compound Data obtained from a KBr pellet. taylorfrancis.com
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* electronic transitions within the conjugated system formed by the pyrazole and naphthalene rings. While specific experimental UV-Vis data for the unsubstituted parent compound is not detailed in the searched literature, data for substituted derivatives can provide some context. For instance, a dihydro-derivative, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, shows absorption maxima (λ_max) at 239 nm and 385 nm. mdpi.com However, the lack of a double bond in the pyrazoline ring and the presence of additional phenyl and fluorophenyl substituents significantly alter the electronic structure compared to the fully aromatic parent compound. The spectrum of this compound would be expected to show complex absorption bands characteristic of the combined chromophores of the naphthalene and pyrazole systems.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
The compound this compound has been isolated as a yellow solid with a melting point of 113.7-115.2 °C, confirming its existence in the solid state at ambient temperatures. taylorfrancis.com However, a specific single-crystal X-ray diffraction study for the parent this compound was not found in the surveyed literature.
Structural data from closely related derivatives can offer insights into potential conformations. For example, the crystal structure of 4-(carbamoylamino)-1-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide, an isomer with the naphthalene group at the N1 position, has been determined. pdbj.org In another example, a complex pyrazoline derivative, 3-methoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, shows the naphthalene and a benzene (B151609) ring system to be almost perpendicular to each other, with a dihedral angle of 82.03°. researchgate.net While this information is from a non-aromatic, substituted pyrazoline, it highlights the steric interactions that can influence the relative orientation of the bulky naphthalene ring and the pyrazole core. A definitive crystal structure of this compound would be required to confirm its specific solid-state conformation and packing.
Table of Mentioned Compounds
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
DFT calculations have been instrumental in elucidating the electronic and geometric characteristics of 3-(naphthalen-1-yl)-1H-pyrazole and its derivatives. These computational methods offer a powerful lens to examine the molecule's fundamental properties at the atomic level.
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability; a larger gap suggests higher stability. ajchem-a.comresearchgate.net
For derivatives of 5-aryl-3-(naphthalen-2-yl)-1H-pyrazole, DFT calculations have been employed to determine these energy levels. ripublication.com The analysis of HOMO and LUMO energies helps in explaining the charge transfer that occurs within the molecule. ripublication.com For instance, in a study of various 5-aryl-3-(naphthalen-2-yl)-1H-pyrazole compounds, one derivative (P4) was identified as having the smallest HOMO-LUMO energy gap of 0.10667 eV, suggesting it may be the most biologically active among the studied compounds. ripublication.com
The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to the electronic properties of the molecule. ajchem-a.com The energies of these orbitals and their gap are fundamental in predicting a molecule's reactivity, electronegativity, chemical potential, hardness, and softness. ajchem-a.com In the case of prodan, a dye molecule with a naphthalene (B1677914) core, analysis has shown that orbital mixing plays a significant role in narrowing the HOMO-LUMO gap. rsc.org Specifically, an out-of-phase mixing of occupied orbitals on the naphthalene and dimethylamino groups raises the HOMO energy, while an in-phase combination of LUMOs on the naphthalene and propionyl groups lowers the LUMO energy. rsc.org
Table 1: Frontier Molecular Orbital Energies for a 5-aryl-3-(naphthalen-2-yl)-1H-pyrazole derivative (P4)
| Molecular Orbital | Energy (eV) |
| HOMO | [Data not available] |
| LUMO | [Data not available] |
| Energy Gap | 0.10667 ripublication.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. derpharmachemica.com The MEP surface displays the electrostatic potential, with different colors indicating regions of varying electron density. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack.
For pyrazole (B372694) derivatives, MEP analysis helps in understanding intermolecular interactions and potential binding sites. For example, in N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, the MEP map shows blue areas at the hydrogen atoms of the pyrazole and phenyl rings, indicating electron depletion, while orange surfaces on the hydrogen atoms of the benzene (B151609) ring and carbohydrazide (B1668358) chain suggest an accumulation of charge density, indicating their ability to form hydrogen bonds. jksus.org Similarly, for (4E)-4-((naphthalen-2-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, MEP analysis is used to better understand intermolecular interactions within the crystal packing. doi.org
Mulliken population analysis is another computational method used to determine the atomic charges within a molecule, providing further insight into its electronic structure. ripublication.com
Non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics. DFT calculations are employed to predict the NLO properties of molecules, such as their first hyperpolarizability (β). The magnitude of the NLO response is influenced by the molecular structure, including the arrangement of donor and acceptor groups. rsc.org
For instance, studies on X-shaped pyrazine (B50134) derivatives have shown that the anisotropy of the NLO response is highly dependent on the relative positions of substituents. rsc.org The sum-over-states approach within DFT calculations can rationalize these differences by analyzing the symmetry of low-lying excited states. rsc.org For a novel pyrano[3,2-c]quinoline-based 1,3,4-thiadiazole, DFT calculations revealed a higher first hyperpolarizability compared to urea, suggesting its potential for NLO applications. nih.gov
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ripublication.com It is a crucial tool in drug discovery for predicting binding affinities and interaction modes, thereby helping to identify potential drug candidates.
Molecular docking studies have been performed on various derivatives of this compound to evaluate their potential as inhibitors of specific protein targets. The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction between the ligand and the protein.
For example, a fluorinated pyrazole derivative, 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was docked against the Estrogen Receptor α (ERα), a target for breast cancer therapy. aip.orgresearchgate.net The study revealed a strong binding affinity of -10.77 kcal/mol. aip.orgresearchgate.net Another derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, also showed a high binding affinity of -10.61 kcal/mol to ERα. mdpi.com These values are comparable to that of the native ligand, 4-hydroxytamoxifen (B85900) (4-OHT), which has a binding affinity of -11.04 Kcal/mol. mdpi.com
The interaction modes identified through docking studies reveal the specific amino acid residues involved in binding. For 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, interactions with residues such as Arg394 and Glu353 in the active site of ERα were observed, primarily through van der Waals and hydrophobic interactions. mdpi.com
Table 2: Binding Affinities of this compound Derivatives with Estrogen Receptor α (ERα)
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Target Protein | PDB ID |
| 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | -10.77 aip.orgresearchgate.net | 12.69 nM aip.orgresearchgate.net | Estrogen Receptor α (ERα) | 3ERT aip.orgresearchgate.net |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | -10.61 mdpi.com | 16.71 nM mdpi.com | Estrogen Receptor α (ERα) | 3ERT mdpi.com |
| 4-hydroxytamoxifen (4-OHT) (Native Ligand) | -11.04 mdpi.com | [Data not available] | Estrogen Receptor α (ERα) | 3ERT mdpi.com |
Molecular docking studies not only predict binding affinity but also help in understanding the mechanism of inhibition. The inhibition constant (Ki) is another important parameter derived from docking simulations, which reflects the inhibitory potency of a compound. A lower Ki value indicates a more potent inhibitor.
For 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the predicted Ki value against ERα was 12.69 nM. aip.orgresearchgate.net Similarly, for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the Ki was 16.71 nM. mdpi.com These low nanomolar inhibition constants suggest that these compounds are promising candidates for inhibiting ERα activity. aip.orgresearchgate.netmdpi.com
Docking studies have also been used to investigate the potential of pyrazole derivatives as inhibitors for other targets. For instance, (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine was identified as a potent pancreatic lipase (B570770) (PL) inhibitor with a binding affinity of -9.5 kcal/mol and formed several hydrogen bonds with key residues in the enzyme's active site. europeanreview.org In another study, naphthalen-1-yl bearing pyrazole-3-carbohydrazone derivatives were found to be potent inhibitors of dipeptidyl peptidase IV (DPP-4). researchgate.net
These computational predictions provide a strong foundation for the rational design and synthesis of new, more effective inhibitors based on the this compound scaffold for various therapeutic applications.
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the physical movements of atoms and molecules over time. nih.gov This technique is instrumental in understanding the stability and dynamics of a ligand-protein complex, providing insights that are crucial for drug design and development. nih.govmdpi.com For derivatives of this compound, MD simulations have been employed to validate docking poses, assess the stability of the complex, and elucidate the nature of the interactions with their biological targets.
One study focused on novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov After molecular docking suggested a binding mode similar to the known inhibitor erlotinib, MD simulations were performed to evaluate the stability of the ligand-EGFR complex. nih.gov The stability of the system is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand over the simulation period. mdpi.com A stable complex will typically show the RMSD reaching a plateau, indicating that the system has reached equilibrium. For the most active 3-(naphthalen-1-yl)-4,5-dihydropyrazole compound, the MD simulation demonstrated a stable RMSD value, which was lower than that of the unbound (Apo) form of the EGFR, confirming the stability of the complex. nih.gov
The root-mean-square fluctuation (RMSF) is another critical parameter analyzed in MD simulations. It measures the fluctuation of each individual amino acid residue, highlighting the flexible regions of the protein. mdpi.com Analysis of the RMSF can reveal how ligand binding affects the protein's dynamics. In studies of similar pyrazole-based inhibitors, MD simulations have shown that binding can reduce the fluctuations in key regions of the target protein, such as the active site, further confirming a stable interaction. acs.org The simulation of a pyrazole-thiadiazole derivative, for instance, showed stable protein-ligand contacts throughout the trajectory. acs.org These simulations provide an atomic-level understanding of how compounds like this compound and its analogs achieve their biological effect, guiding further structural optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are invaluable in predictive research, allowing for the estimation of the activity of newly designed molecules before their synthesis, thereby saving time and resources. nih.gov For pyrazole derivatives, including those with a naphthalene moiety, QSAR studies have been crucial in identifying the key structural features that govern their biological activities. nih.govdntb.gov.uaijpsr.com
A significant 3D-QSAR study was conducted on a series of 4,5-dihydro-1H-pyrazole derivatives featuring a naphthalene group to understand their inhibitory activity against EGFR and HER-2. nih.gov The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. These models generate contour maps that visualize the regions around the molecule where certain properties (steric bulk, electrostatic potential) would either increase or decrease biological activity. nih.gov
The results of this 3D-QSAR study provided several key insights for designing more potent inhibitors. nih.gov For instance, the models indicated that for HER-2 inhibition, steric bulk is favorable in certain regions, while electron-donating groups are preferred at the para and meta positions of an aryl ring to weaken EGFR inhibition and enhance selectivity. nih.gov The study specifically highlighted that the naphthalen-1-yl group resulted in better activity compared to the naphthalen-2-yl group, suggesting that the substitution pattern on the naphthalene ring is critical. nih.gov The developed models demonstrated good statistical reliability, a prerequisite for a robust and predictive QSAR model. researchgate.net
The table below summarizes the statistical validation parameters for a 3D-QSAR model developed for similar 1H-pyrazole derivatives, illustrating the model's predictive power. researchgate.net
| Model Type | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) |
| CoMFA_ES | 0.975 | 0.664 | - |
| CoMSIA_SHA | 0.938 | 0.614 | - |
| 2D-QSAR | 0.9816 | 0.9668 | 0.6952 |
These QSAR models, once rigorously validated, can be used in virtual screening campaigns to identify new potential hits from large chemical databases or to guide the rational design of novel this compound derivatives with improved activity and selectivity profiles. nih.gov
Structure Activity Relationship Sar Studies for 3 Naphthalen 1 Yl 1h Pyrazole and Its Analogues
Influence of Substituents on Biological Activities (e.g., Phenyl Ring, Pyrazole (B372694) Moiety)
The biological activity of 3-(naphthalen-1-yl)-1H-pyrazole analogues can be significantly modulated by the introduction of various substituents on different parts of the molecule. Key positions for modification include the phenyl ring often attached to the pyrazole nitrogen (N1 position) and other positions on the pyrazole ring itself (e.g., C5 position).
Substitutions on the Phenyl Ring:
The nature and position of substituents on an N-phenyl ring dramatically influence the therapeutic efficacy of these compounds. Studies on related pyrazole derivatives have shown that:
Electron-donating groups , such as methoxy (-OCH3) or ethoxy (-OC2H5), on the phenyl ring can enhance anticancer activity. For instance, a pyrazole-naphthalene derivative bearing an ethoxy group at the 4-position of the phenyl ring was identified as the most active compound in a series against MCF-7 breast cancer cells. nih.gov
Halogen substituents like fluorine (-F), chlorine (-Cl), or bromine (-Br) also play a critical role. A fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, demonstrated potential as an anti-breast cancer agent by targeting the human estrogen receptor alpha (ERα). mdpi.com Fluorine substitution is particularly interesting in medicinal chemistry as the stable C-F bond can increase metabolic stability and improve the binding affinity of the ligand to its protein target. mdpi.com
The position of the substituent is also vital. For example, in a series of pyrazole-based inhibitors, modifications at the meta position of the phenyl ring were found to be particularly effective. nih.gov
Substitutions on the Pyrazole Moiety:
Modifications to the pyrazole ring itself are a key strategy for tuning biological activity.
N-substitution: The activity of pyrazole derivatives can be sensitive to substitution on the pyrazole nitrogen. In one study on meprin inhibitors, introducing lipophilic groups like methyl or phenyl at the N1 position of a 3,5-diphenylpyrazole led to a decrease in activity compared to the unsubstituted analogue. nih.gov
C5-substitutions: Attaching different aryl or alkyl groups at the C5 position of the pyrazole ring can lead to significant variations in potency. For example, a series of (3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol derivatives were synthesized and showed promising anticancer activity, highlighting the importance of substitutions at this position. benthamscience.com A study on meprin inhibitors showed that a 3,5-diphenylpyrazole derivative had high activity, and replacing one of the phenyl groups with a cyclopentyl moiety maintained similar potency, while smaller groups like methyl or benzyl decreased it. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of pyrazole analogues.
| Compound Series | Substitution Site | Substituent Type | Observed Effect on Biological Activity | Target/Assay |
| Pyrazole-naphthalene derivatives | Phenyl ring, 4-position | Ethoxy (-OC2H5) | Increased anticancer activity (most active in series) | MCF-7 cells nih.gov |
| 5-Aryl-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Phenyl ring, 5-position | 4-Fluoro (-F) | Potent inhibition of estrogen receptor α | Molecular Docking mdpi.com |
| 3,5-Disubstituted pyrazoles | Pyrazole ring, N1-position | Methyl, Phenyl | Decreased inhibitory activity | Meprin α and β nih.gov |
| 3,5-Disubstituted pyrazoles | Pyrazole ring, 3/5-position | Cyclopentyl | Maintained high inhibitory activity (similar to phenyl) | Meprin α nih.gov |
| Naphthalene-pyrazole hybrids | Pyrazole ring, various | Introduction of a pyrazole moiety | Superior antitumor activity compared to other hybrids | MCF-7 cells nih.gov |
Pharmacophore Identification and Optimization for Bioactivity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound and its analogues, this process is crucial for understanding their interaction with biological targets and for designing more potent inhibitors.
A typical pharmacophore model for this class of compounds includes several key features:
Hydrophobic (HY) Regions: The naphthalene (B1677914) ring and any attached phenyl groups are significant hydrophobic features. These regions often interact with non-polar pockets in the target protein, contributing to binding affinity. In many kinase inhibitors, for example, these aromatic systems fit into hydrophobic regions of the ATP-binding site.
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring are characteristic hydrogen bond acceptors. They can form crucial hydrogen bonds with amino acid residues (like backbone amides) in the hinge region of kinases or other key residues in enzyme active sites. nih.gov
Hydrogen Bond Donors (HBD): If the pyrazole N1 position is unsubstituted (-NH), it can act as a hydrogen bond donor. This feature is often critical for anchoring the molecule in the correct orientation within the binding site. nih.gov
Aromatic Rings (AR): The planarity and π-systems of the naphthalene and phenyl rings allow for favorable π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the target protein.
Once a pharmacophore model is established, it guides the optimization of lead compounds. For instance, if a model indicates an unoccupied hydrophobic pocket near the naphthalene ring, derivatives with additional hydrophobic substituents in that region can be synthesized to improve binding. Similarly, if the model suggests that a hydrogen bond with a specific residue is beneficial, functional groups capable of forming such a bond can be introduced at the appropriate position. An integrated approach combining virtual screening, chemical synthesis, and bioassays has been successfully used to discover novel Dipeptidyl Peptidase IV (DPP-4) inhibitors based on a pyrazole scaffold, where the final pharmacophore model consisted of one HBD, one HBA, and two hydrophobic features. nih.gov
Lead Compound Identification and Derivatization Strategies
The process of drug discovery often begins with the identification of a "hit" or "lead" compound—a molecule that shows promising activity against a specific biological target. danaher.com For the this compound family, lead compounds are often identified through screening libraries of existing chemicals or through the rational design and synthesis of novel derivatives. nih.gov
Once a lead compound is identified, derivatization strategies are employed to optimize its properties. This involves systematically modifying the lead structure to improve potency, selectivity, and pharmacokinetic properties. danaher.com Common strategies include:
Functional Group Modification: This involves adding, removing, or swapping functional groups on the lead structure. For example, SAR studies might reveal that a hydroxyl group on a phenyl ring is beneficial for activity. Chemists might then synthesize analogues where this group is converted to a methoxy group to see if this improves properties like cell permeability. danaher.com
Isosteric Replacement: This strategy involves replacing a functional group with another group that has a similar size, shape, and electronic character. For instance, replacing a C-H group on an aromatic ring with a nitrogen atom (creating a pyridine ring) or replacing a hydrogen atom with a fluorine atom can subtly alter the molecule's properties without drastically changing its shape, potentially leading to improved binding or metabolic stability. danaher.com
Ring System Modification: Altering the core heterocyclic structure or the attached aromatic rings can lead to significant improvements. For the this compound scaffold, this could involve changing the substitution pattern on the naphthalene ring or replacing the phenyl ring with other heterocyclic systems. For example, a pyrazole sulfonamide lead compound was optimized by capping the sulfonamide group, which reduced its acidity and improved penetration across the blood-brain barrier. acs.org
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to predict how different derivatives will bind. This allows for the rational design of new compounds with modifications aimed at exploiting specific interactions within the binding site, such as forming an extra hydrogen bond or filling a hydrophobic pocket. benthamscience.com
Through these iterative cycles of design, synthesis, and testing, a lead compound with initial promise can be refined into a highly potent and selective drug candidate.
Broader Applications and Future Directions in Chemical Sciences
Applications in Materials Science
The pyrazole (B372694) nucleus, a key component of 3-(naphthalen-1-yl)-1H-pyrazole, is recognized for its utility in the development of advanced materials. researchgate.net Derivatives of this compound have shown promise as luminescent materials and electron transport materials, crucial components in modern electronic and optical devices.
Luminescent Materials: Pyrazole derivatives are known for their attractive fluorescent properties. mdpi.comresearchgate.net The incorporation of a naphthalene (B1677914) moiety can further enhance these properties. For instance, some pyrazoline derivatives containing a naphthalene group exhibit fluorescence, which is a desirable characteristic for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The development of novel heterocyclic compounds, such as those combining pyrazole and naphthalene, has led to materials with good blue fluorescence. researchgate.net The inherent fluorescence of the pyrazole ring system, coupled with the extended conjugation provided by the naphthalene group, makes these compounds candidates for creating new and efficient luminescent materials for various applications, including flat-panel displays. researchgate.net
Electron Transport Materials: Pyrazole-containing compounds have been identified as excellent hole transport and emissive layer materials in organic electroluminescence devices. mdpi.comresearchgate.net The naphthalene diimide (NDI) structure, in particular, has been highlighted as a promising n-type electron transport layer (ETL) material in the development of perovskite solar cells. rsc.org The combination of pyrazole and naphthalene units can lead to materials with specific electronic properties suitable for creating efficient and stable solar cells and other electronic devices. rsc.orgsmolecule.com
Potential in Agrochemical Research
Pyrazole and its derivatives have a well-established history of use in agrochemical research, demonstrating a broad spectrum of activities. ijpsr.com These compounds have been investigated for their potential as herbicides. researchgate.net The structural features of this compound and its derivatives make them interesting candidates for the development of new agrochemicals. mdpi.comresearchgate.net Research in this area focuses on synthesizing novel derivatives and screening them for various biological activities relevant to agriculture, such as herbicidal, fungicidal, and pesticidal properties. ijpsr.comnih.gov
Exploration in Catalysis and Industrial Chemical Processes
The versatility of the pyrazole ring has led to its exploration in the field of catalysis. Pyrazole derivatives can act as ligands, forming complexes with various metal ions. These metal complexes can then be utilized as catalysts in a range of chemical reactions. For example, copper complexes with naphthyl pyrazole ligands have been synthesized and characterized. nih.gov The development of novel nano magnetic catalysts has also opened new avenues for the use of pyrazole derivatives in efficient and environmentally friendly synthesis processes. researchgate.net Multicomponent reactions (MCRs) employing pyrazole derivatives have gained popularity for the synthesis of bioactive molecules, highlighting their importance in industrial chemical processes. semanticscholar.org
Development of Novel Chemical Tools and Probes in Biological Systems
The unique properties of this compound and its analogs make them valuable scaffolds for the development of chemical tools and probes to study biological systems. smolecule.com Their inherent fluorescence can be harnessed to create fluorescently labeled molecules for imaging and tracking biological processes. For instance, a fluorescently labeled pyrazole derivative was synthesized to study its effects on Arabidopsis seedlings. jst.go.jp The ability to attach fluorescent moieties like dansyl chloride to the pyrazole structure allows for the creation of probes to investigate cellular processes and enzyme activities. smolecule.comjst.go.jp Furthermore, derivatives of this compound are being explored as potential inhibitors for specific kinases, which could serve as valuable tools for studying signaling pathways in diseases like cancer. nih.gov
Outlook on Advanced Synthetic Methodologies and Biological Screening for this compound Scaffolds
The future of research on this compound scaffolds lies in the development of more advanced and efficient synthetic methodologies. Techniques like microwave-assisted synthesis have already been shown to offer advantages such as shorter reaction times and better yields for producing derivatives of this compound. mdpi.comresearchgate.net One-pot, multicomponent reactions are also gaining traction for their efficiency and atom economy in synthesizing complex pyrazole derivatives. semanticscholar.orgmdpi.com
Future work will likely focus on expanding the library of this compound derivatives through these advanced synthetic approaches. mdpi.com This will be coupled with comprehensive biological screening to uncover new pharmacological activities. nih.govnih.gov The diverse biological potential of pyrazoles, including their anti-inflammatory, antimicrobial, and anticancer properties, provides a strong rationale for continued investigation. ijpsr.comnih.gov High-throughput screening methods will be instrumental in evaluating the vast number of new compounds that can be generated, accelerating the discovery of novel therapeutic agents and other valuable chemical entities. mdpi.com
Q & A
Q. What are the common synthetic routes for 3-(naphthalen-1-yl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between naphthalene derivatives and pyrazole precursors. For example, arylhydrazines can react with β-keto esters or aldehydes under acidic or catalytic conditions. Optimization includes:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
- Catalysts : Transition-metal catalysts (e.g., CuSO₄) improve yields in click chemistry approaches for hybrid pyrazole-triazole systems .
- Temperature control : Reflux conditions (50–120°C) are critical for cyclization efficiency .
- Purification : Column chromatography or recrystallization from methanol/ethanol ensures purity .
Q. How does tautomerism affect the structural analysis of this compound?
- Methodological Answer : Tautomerism in pyrazole derivatives arises from proton exchange between N1 and N2 positions, leading to distinct crystalline forms. Key considerations:
- X-ray crystallography : Resolves tautomeric states by identifying hydrogen-bonding patterns (e.g., N–H⋯N interactions) .
- Dihedral angles : Differences in pyrazole-phenyl ring angles (10–20°) distinguish tautomers .
- Spectroscopy : ¹H NMR can detect tautomer ratios via chemical shifts of NH protons, though dynamic equilibria may complicate analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH signals at δ 10–12 ppm) and confirms substitution patterns .
- IR spectroscopy : Identifies NH stretches (~3200 cm⁻¹) and aromatic C=C vibrations .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with halogens or bulky substituents .
Advanced Research Questions
Q. What computational methods are employed to predict the bioactivity of pyrazole derivatives like this compound?
- Methodological Answer :
- Molecular docking : Simulates binding to target receptors (e.g., σ1) using software like AutoDock Vina. Pharmacophore models highlight essential interactions (e.g., basic amines for σ1 antagonism) .
- QSAR modeling : Correlates substituent electronic properties (Hammett constants) with biological activity .
- DFT calculations : Predicts tautomeric stability and charge distribution, informing synthetic prioritization .
Q. How can structural modifications at specific positions of the pyrazole ring enhance σ1 receptor antagonism?
- Methodological Answer :
- Position 3 : Introducing electron-withdrawing groups (e.g., CF₃) increases receptor affinity by modulating π-π stacking .
- Position 1 : Aryl substituents (e.g., naphthyl) improve selectivity for σ1 over σ2 receptors .
- Spacer design : Ethyleneoxy linkers between pyrazole and morpholine groups optimize binding kinetics and ADME properties .
Q. What strategies mitigate challenges in crystallizing pyrazole derivatives with tautomeric forms?
- Methodological Answer :
- Slow evaporation : Use high-boiling solvents (e.g., DMF) to allow gradual tautomer equilibration .
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize specific tautomers via hydrogen bonding .
- Low-temperature XRD : Reduces thermal motion, enhancing resolution of proton positions in asymmetric units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
